1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common starting materials include 3-chloro-4-methylphenyl derivatives and 3-methylpiperidine. The synthesis may involve:
Condensation reactions: to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions: to introduce the 3-chloro-4-methylphenyl and 3-methylpiperidin-1-yl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Known for its unique structural features and biological activity.
Other pyrazolopyrimidines: Similar compounds with variations in functional groups or substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological properties compared to other pyrazolopyrimidines.
Properties
Molecular Formula |
C18H20ClN5 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20ClN5/c1-12-4-3-7-23(10-12)17-15-9-22-24(18(15)21-11-20-17)14-6-5-13(2)16(19)8-14/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3 |
InChI Key |
IFWBVMSZFZLUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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